

# MAZ51: A Potent Inducer of Tumor Cell Apoptosis and Cell Cycle Arrest

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## Compound of Interest

Compound Name: MAZ51

Cat. No.: B560416

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**MAZ51** is a synthetic indolinone compound initially identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] Subsequent research has revealed its broader anti-cancer activities, including the induction of apoptosis and cell cycle arrest in a variety of tumor cell lines.[3][4] Notably, the mechanisms underlying these effects appear to be context-dependent, involving both VEGFR-3-dependent and -independent signaling pathways.[4][5] This technical guide provides a comprehensive overview of the current understanding of **MAZ51**'s effects on tumor cell apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

## Quantitative Data on MAZ51's Anti-Cancer Activity

The efficacy of **MAZ51** in inhibiting tumor cell growth and viability has been quantified across different cancer cell lines. The following tables summarize the available data on its half-maximal inhibitory concentration (IC<sub>50</sub>) and its impact on cell cycle distribution.

Table 1: IC<sub>50</sub> Values of **MAZ51** in Human Prostate Cancer and Normal Prostate Epithelial Cells

Cell Line	Cell Type	IC50 (μM)
PC-3	Androgen-independent prostate cancer	2.7[5]
DU145	Androgen-independent prostate cancer	3.8[2]
LNCaP	Androgen-dependent prostate cancer	6.0[2]
PrEC	Normal Prostate Epithelial Cells	7.0[2]

Table 2: Effect of **MAZ51** on Cell Cycle Distribution in Glioma Cells

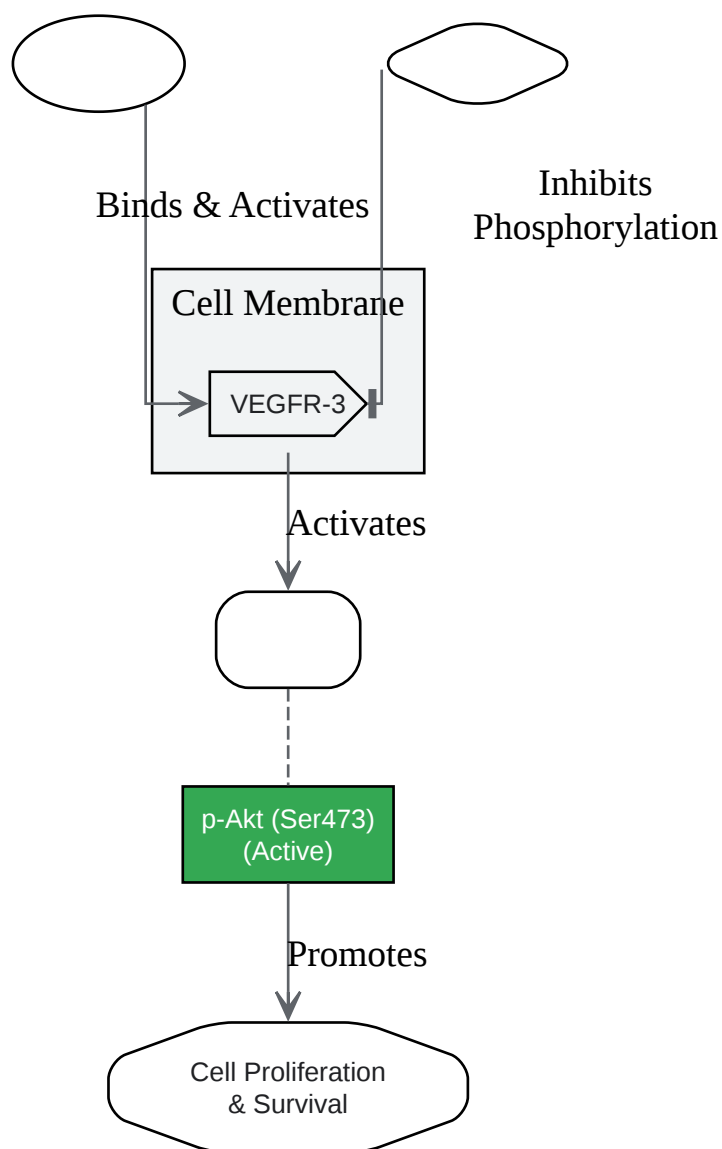
Cell Line	Treatment (24h)	% of Cells in G0/G1 Phase	% of Cells in G2/M Phase
C6 (rat glioma)	Control (0.1% DMSO)	65.2 ± 0.38	9.92 ± 0.16[1]
MAZ51 (2.5 μM)	23.3 ± 0.73	63.8 ± 1.73[1]	
MAZ51 (5.0 μM)	17.7 ± 0.61	70.2 ± 1.78[1]	
U251MG (human glioma)	Control	Not specified	8.66[4]
MAZ51 (2.5 μM)	Not specified	77.8[4]	
MAZ51 (5.0 μM)	Not specified	85.8[4]	

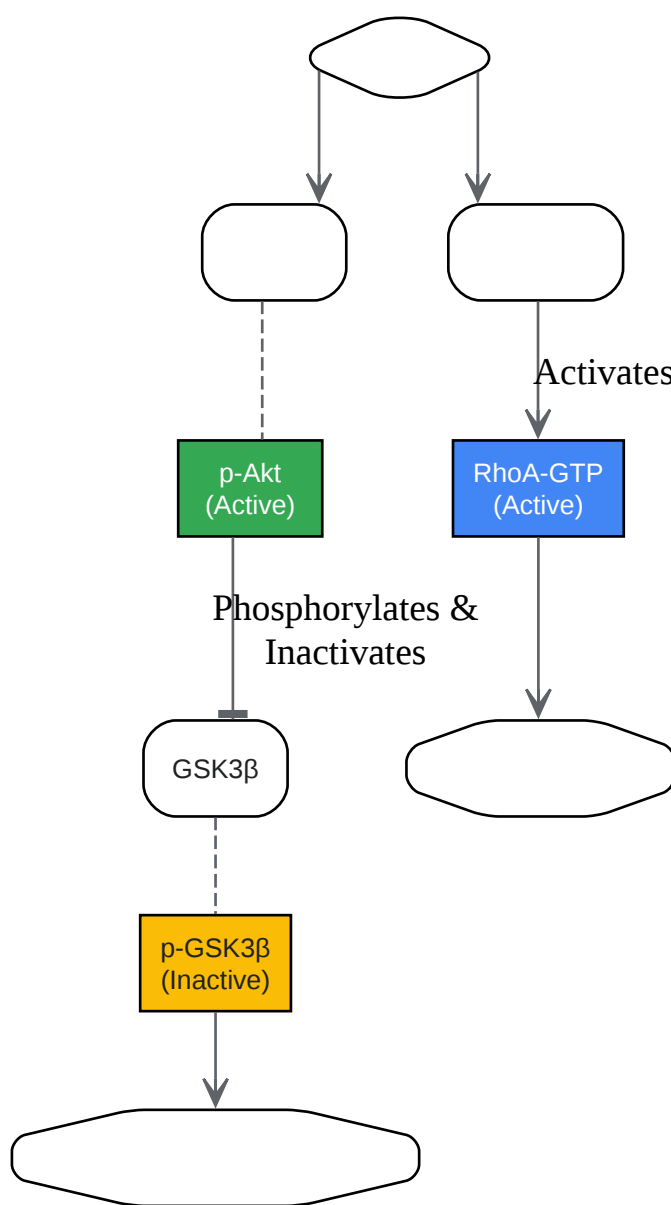
## Signaling Pathways of MAZ51-Induced Apoptosis and Cell Cycle Arrest

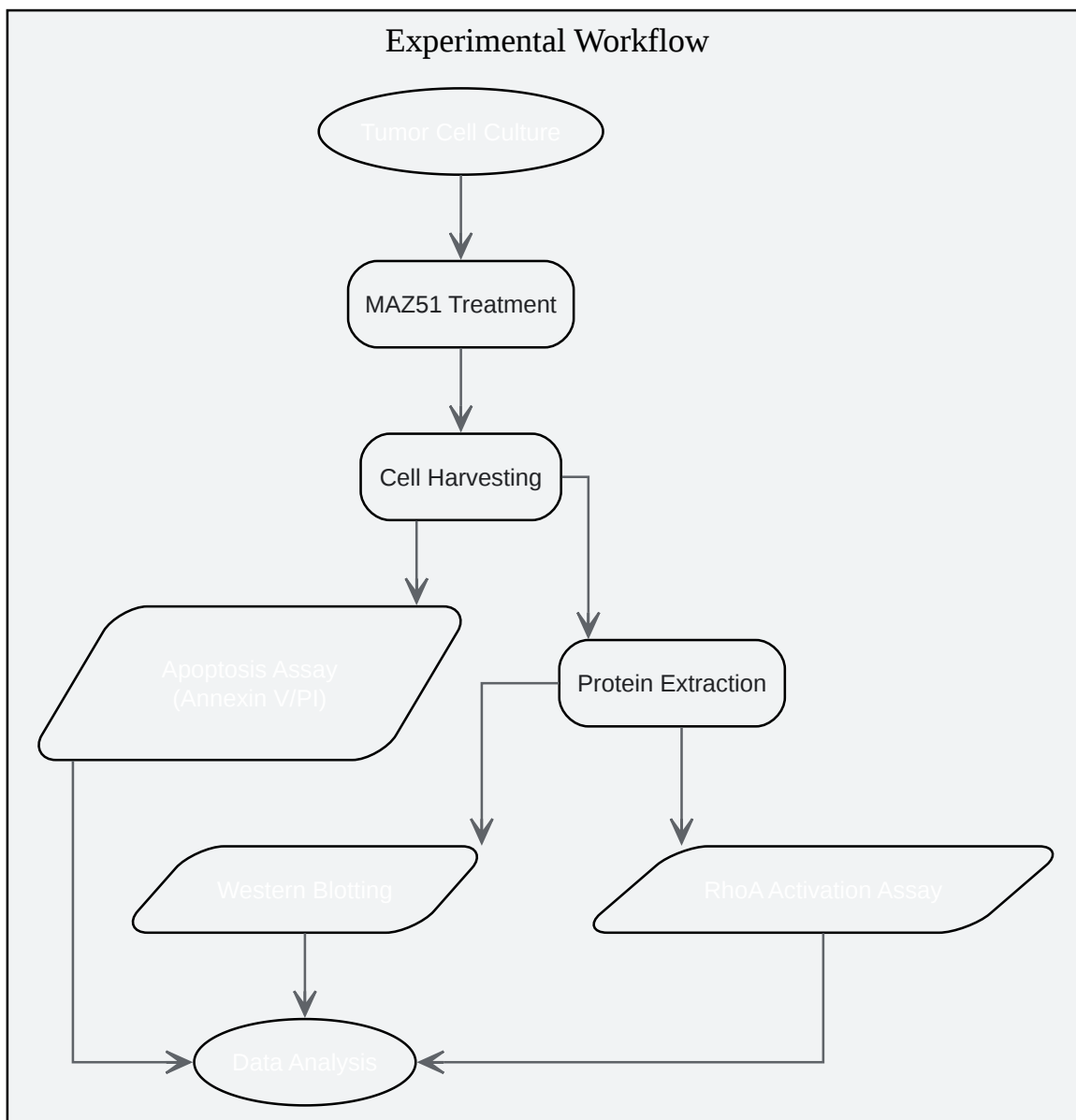
**MAZ51** has been shown to modulate distinct signaling pathways in different cancer types to exert its anti-tumor effects. In prostate cancer, its activity is linked to the inhibition of the VEGFR-3 signaling cascade. In contrast, in glioma cells, **MAZ51** induces cell cycle arrest and morphological changes through a VEGFR-3-independent mechanism involving the Akt/GSK3β and RhoA pathways.

## VEGFR-3 Dependent Pathway in Prostate Cancer

In androgen-independent prostate cancer cells (PC-3), which exhibit high expression of VEGFR-3, **MAZ51** effectively inhibits the phosphorylation of VEGFR-3 induced by its ligand, VEGF-C.[5] This inhibition leads to the downstream suppression of the pro-survival Akt signaling pathway, ultimately contributing to the inhibition of cell proliferation and tumor growth. [5]







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